2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide
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Overview
Description
2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methoxyphenyl group and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide typically involves the acylation of an amine with an acyl chloride or anhydride. One common method is the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with N-(2-methylpropyl)benzamide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenylacetic acid derivatives, while reduction of the benzamide moiety can produce primary amines.
Scientific Research Applications
2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-methylpropyl)benzamide: Similar structure but lacks the methoxyphenyl group.
N-(4-methoxyphenyl)benzamide: Similar structure but lacks the isobutyl group.
Uniqueness
2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide is unique due to the presence of both the methoxyphenyl and isobutyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)13-21-20(24)17-6-4-5-7-18(17)22-19(23)12-15-8-10-16(25-3)11-9-15/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAWRKVJTZLAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976354 |
Source
|
Record name | 2-{[1-Hydroxy-2-(4-methoxyphenyl)ethylidene]amino}-N-(2-methylpropyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6088-02-4 |
Source
|
Record name | 2-{[1-Hydroxy-2-(4-methoxyphenyl)ethylidene]amino}-N-(2-methylpropyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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